tert-Butyl methylcarbamate
Overview
Description
Tert-Butyl methylcarbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen atom of the carbamate function is a common structural motif in various organic molecules, often used as a protective group due to its steric bulk and ease of removal under certain conditions.
Synthesis Analysis
The synthesis of tert-butyl methylcarbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, involves an iodolactamization as a key step . Aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates have been synthesized by reacting aryl (chlorothio)methylcarbamates with N,N'-diacyl-N-tert-butylhydrazines in the presence of sodium hydride .
Molecular Structure Analysis
The molecular structure of tert-butyl methylcarbamate derivatives can vary depending on the substituents attached to the carbamate nitrogen and the rest of the molecule. X-ray single crystal diffraction has been used to demonstrate the presence of N-S-N bonding in certain tert-butyl methylcarbamate derivatives . The molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, derived from L-serine, show layered structures created from X—H···O (X = N,O) hydrogen-bonds .
Chemical Reactions Analysis
Tert-butyl methylcarbamate derivatives undergo various chemical reactions. For example, tert-butylperoxyiodane has been used to oxidize the methylene groups α to the nitrogen atom of amides (or carbamates) to yield imides or tert-butylperoxyamide acetals . The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder in the presence of different electrophiles leads to functionalized carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl methylcarbamate derivatives are influenced by their molecular structure. The metabolism of m-tert.-butylphenyl N-methylcarbamate in insects and mice involves hydroxylation of the tert-butyl group and the N-methyl group, indicating the reactivity of these sites . The metabolism of 3,5-di-tert.-butylphenyl N-methylcarbamate in insects and by mouse liver enzymes also involves hydroxylation, suggesting a common metabolic pathway for these compounds . The bond lengths and angles in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate indicate a strong interaction between the sulfonyl group and the thiadiazole ring, which could affect the reactivity and stability of the molecule10.
Scientific Research Applications
Metabolism Studies
- Metabolism in Insects and Mice: tert-Butyl methylcarbamate undergoes metabolism in various species, including insects and mice. The metabolism involves hydroxylation of both the tert-butyl and N-methyl groups. Species variation in metabolism suggests the involvement of different enzymes in these processes (Douch & Smith, 1971).
Synthetic Applications
- Synthesis of Chiral Compounds: tert-Butyl methylcarbamate is used in the synthesis of chiral compounds. It's involved in asymmetric Mannich reactions, demonstrating its utility in organic synthesis (Yang, Pan, & List, 2009).
Environmental and Toxicity Studies
- Cytotoxic Effects and Environmental Impact: Studies on the cytotoxic effects of tert-butyl methylcarbamate derivatives, such as terbutol, have been conducted, showing impacts on hepatocytes and mitochondria (Suzuki et al., 1997). Degradation products of similar compounds in environmental water sources, particularly in golf courses, have also been identified, highlighting the environmental impact of these compounds (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).
Applications in Analytical Chemistry
- Analytical Methods for Detection: Analytical techniques such as high-temperature purge-and-trap gas chromatography-mass spectrometry have been developed to detect tert-butyl methylcarbamate and its metabolites in biological samples, contributing to the understanding of exposure and effects in humans (Lee & Weisel, 1998).
Biological and Pharmacological Studies
- Role in Biotransformation: tert-Butyl methylcarbamate plays a role in biotransformation processes in humans, as evidenced by studies showing the metabolism of related compounds by human cytochrome P450 enzymes (Shamsipur et al., 2012).
Safety And Hazards
tert-Butyl methylcarbamate is harmful if swallowed and may cause skin irritation and serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .
properties
IUPAC Name |
tert-butyl N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLVEBNWCCKSGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335859 | |
Record name | tert-Butyl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl methylcarbamate | |
CAS RN |
16066-84-5 | |
Record name | tert-Butyl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYL METHYLCARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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